2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by bromination and nitrile formation. The reaction conditions often include the use of imidazole as a catalyst and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to an amine, and the TBDMS group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the TBDMS group.
Major Products
The major products formed from these reactions include substituted benzonitriles, amines, and oxidized derivatives of the TBDMS group .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the nitrile group are key functional groups that participate in various chemical reactions. The TBDMS group serves as a protecting group, which can be selectively removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl bromide
Uniqueness
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the TBDMS group offers stability and protection during synthetic procedures, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H18BrNOSi |
---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8H,1-5H3 |
InChI-Schlüssel |
LYWCULQYTVISJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.